molecular formula C25H27N3O3 B2385352 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 904278-07-5

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2385352
CAS No.: 904278-07-5
M. Wt: 417.509
InChI Key: NKJABBHHRCMOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound characterized by its complex molecular structure, which incorporates elements of both isoquinoline and furan. This multifaceted molecule has drawn significant attention in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:

  • Formation of 3,4-Dihydroisoquinoline: : The initial step might involve the formation of 3,4-dihydroisoquinoline through hydrogenation of isoquinoline.

  • Functionalization of Furan: : The furan moiety can be introduced via a reaction between furfural and a Grignard reagent to form a substituted furan.

  • Coupling Reactions: : The dihydroisoquinoline and furan derivatives are then coupled using appropriate linkers under catalytic conditions.

  • Oxalamide Formation: : Finally, the formation of the oxalamide involves condensation reactions using oxalyl chloride and the appropriate benzylamines under controlled temperatures and pH.

Industrial Production Methods

In an industrial setting, the synthesis would likely be streamlined to improve yield and purity. This could involve:

  • Continuous flow synthesis techniques to enhance reaction efficiency.

  • Use of green chemistry principles to minimize waste and improve sustainability.

  • Optimization of reaction conditions through high-throughput screening methods.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially at the furan ring, leading to furan epoxides or related derivatives.

  • Reduction: : Reduction can target the isoquinoline portion, potentially reducing double bonds to form dihydro derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially involving the benzyl and oxalamide groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.

  • Catalysts: : Palladium on carbon, copper(I) iodide for coupling reactions.

  • Solvents: : Dichloromethane, ethanol, acetonitrile, depending on the specific reaction.

Major Products

  • Oxidation Products: : Epoxides, hydroxylated derivatives.

  • Reduction Products: : Saturated isoquinoline derivatives.

  • Substitution Products: : Various benzyl-substituted and furan-modified products.

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide has several applications:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and antitumor activities.

  • Industry: : May be used in the design of new materials or as a catalyst in specific industrial processes.

Mechanism of Action

The compound’s effects are mediated through interactions at the molecular level, often involving receptor binding or enzyme inhibition:

  • Molecular Targets: : Possible targets include neurotransmitter receptors or enzymes involved in metabolic pathways.

  • Pathways Involved: : Modulation of signaling pathways such as those involving cyclic AMP or mitogen-activated protein kinases.

Comparison with Similar Compounds

Compared to similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide stands out due to its unique combination of isoquinoline, furan, and oxalamide groups:

  • Unique Features: : The fusion of these moieties grants the compound distinctive chemical and biological properties.

  • Similar Compounds: : Other compounds in the same class might include those with substitutions at the isoquinoline or furan rings, or alternative benzyl derivatives.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-18-8-10-19(11-9-18)15-26-24(29)25(30)27-16-22(23-7-4-14-31-23)28-13-12-20-5-2-3-6-21(20)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJABBHHRCMOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.